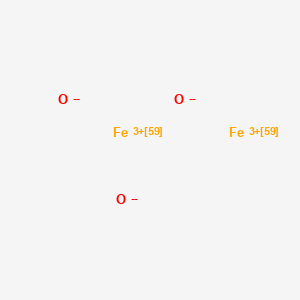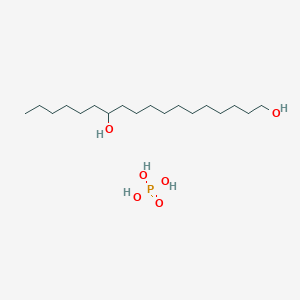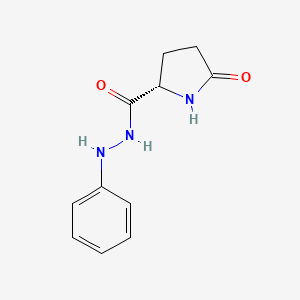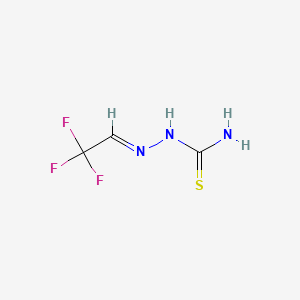
Trifluoroacetaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetaldehyde thiosemicarbazone is a compound belonging to the thiosemicarbazone family, characterized by the presence of a trifluoromethyl group attached to an aldehyde and a thiosemicarbazone moiety. Thiosemicarbazones are known for their diverse biological activities and their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde thiosemicarbazone can be synthesized through the reaction of trifluoroacetaldehyde with thiosemicarbazide. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The general reaction scheme is as follows:
CF3CHO+H2N−NH−C(=S)NH2→CF3CH=N-NH-C(=S)NH2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroacetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit topoisomerases and ribonucleotide reductase.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of trifluoroacetaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interfere with various biological processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
Thiosemicarbazide: The parent compound without the trifluoromethyl group.
Acetaldehyde thiosemicarbazone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzaldehyde thiosemicarbazone: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness: Trifluoroacetaldehyde thiosemicarbazone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to form stable metal complexes.
Eigenschaften
CAS-Nummer |
7145-43-9 |
|---|---|
Molekularformel |
C3H4F3N3S |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
[(E)-2,2,2-trifluoroethylideneamino]thiourea |
InChI |
InChI=1S/C3H4F3N3S/c4-3(5,6)1-8-9-2(7)10/h1H,(H3,7,9,10)/b8-1+ |
InChI-Schlüssel |
APUQZWHPCKNYHK-UNXLUWIOSA-N |
Isomerische SMILES |
C(=N/NC(=S)N)\C(F)(F)F |
Kanonische SMILES |
C(=NNC(=S)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


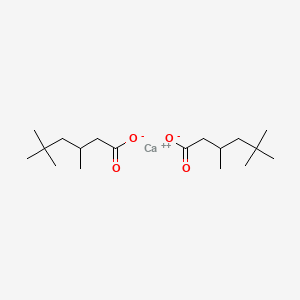
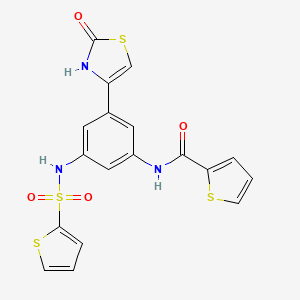
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
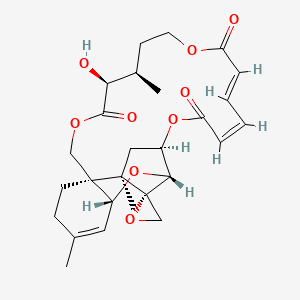
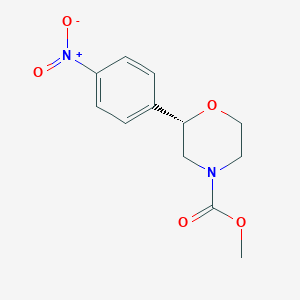

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

